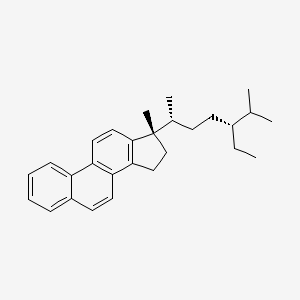

C28 Triaromatic sterane

Übersicht

Beschreibung

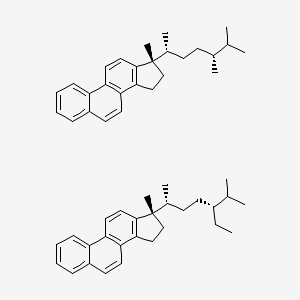

C28 Triaromatic sterane is a complex molecular fossil derived from biochemical, particularly lipids, in once-living organisms . It has a molecular formula of C28H36 and a molecular weight of 372.58500 .

Synthesis Analysis

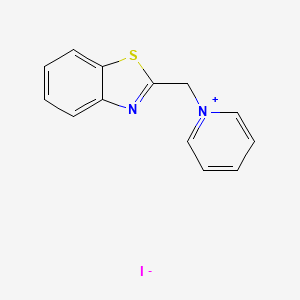

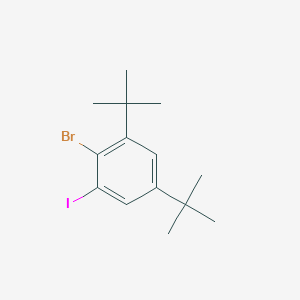

The synthesis of this compound involves a precursor, Beta-Sitosterol (CAS#:83-46-5) . The synthetic route was discussed in the literature by Ludwig, B.; Hussler, G.; Wehrung, P; Albrecht, P. in Tetrahedron Letters, 1981 .Chemical Reactions Analysis

Triaromatic steroids, including this compound, increase from 0 to 100% during thermal maturity . This suggests that the concentration of these compounds in a sample can provide information about the thermal history of the sample.Wissenschaftliche Forschungsanwendungen

Stable Carbon Isotope Evidence for the Origin of C28 Steranes

- Study Context : Research on C27–C29 steranes in lacustrine source rocks from the Qikou Sag, Bohai Bay Basin, China.

- Key Findings :

- C28 steranes were found to dominate in certain samples, suggesting algal blooms during specific environmental conditions contributed to their formation.

- The study provided insights into the biological origins of C28 steranes, linking them to periods of high algal productivity (Zhang, Sun, & Chen, 2020).

Triaromatic Steroids and Oil Group Classification

- Study Context : Analysis of Ordovician Petroleum Systems in the Tarim Basin, NW China.

- Key Findings :

- Triaromatic steroids, including C28, were used to classify different oil populations in the region.

- These steroids proved effective in distinguishing oil groups, showing their applicability in petroleum geochemistry (Yang, Wang, & Li, 2015).

Weathering Effects on Aromatic Steroid Hydrocarbons

- Study Context : Investigation of biodegradation and photo-oxidation effects on triaromatic steroid hydrocarbons in crude oils.

- Key Findings :

- The study developed diagnostic ratios for oil spill identification, demonstrating the stability of triaromatic steroids like C28 under environmental stressors (Wang, Chen, Zhang, Guo, & Zhao, 2014).

Red and Green Algae Sterols

- Study Context : Examination of sterols in algae for insights into geological steranes.

- Key Findings :

- Algae, including those producing C28 steranes, were linked to specific geologic periods, aiding in the understanding of paleobiology and eukaryote evolution (Kodner, Pearson, Summons, & Knoll, 2008).

Variations in Sterane Distributions Through Geological Time

- Study Context : Analysis of sterane data from marine source rock derived crude oils.

- Key Findings :

- There was an observed increase in C28 steranes in oils from certain geological periods, providing insights into the evolutionary history of marine organisms (Grantham & Wakefield, 1988).

Zukünftige Richtungen

Future research could focus on further understanding the synthesis, molecular structure, and chemical reactions of C28 Triaromatic sterane. Additionally, more detailed safety and hazard information would be beneficial. The use of this compound as a biomarker in geochemical interpretation and its role in the thermal maturity of samples are also areas of potential future study .

Eigenschaften

IUPAC Name |

(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3/t20-,21-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOKGIUHXBYNAK-CJYOKPGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

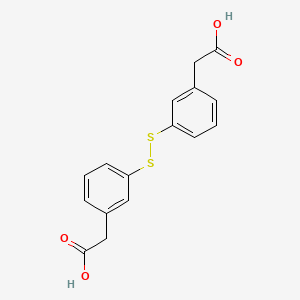

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

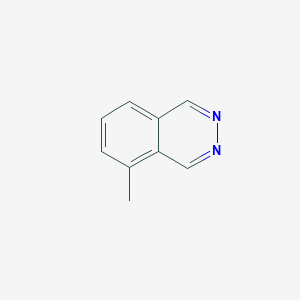

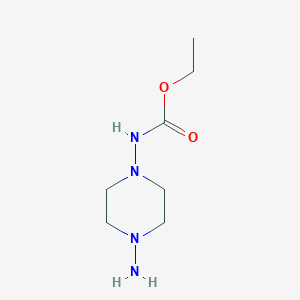

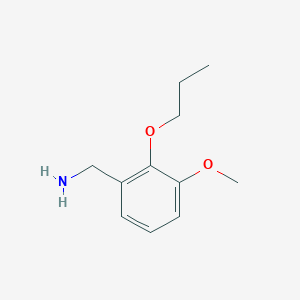

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.